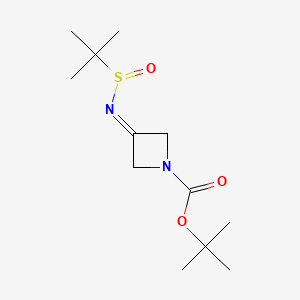

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

Descripción general

Descripción

“tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate” is a complex organic compound. It likely contains an azetidine ring, which is a four-membered cyclic amine, along with sulfinyl, tert-butyl, and carboxylate functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the attached sulfinyl, tert-butyl, and carboxylate groups. The exact structure would depend on the specific locations of these groups on the azetidine ring .

Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. These might include reactions at the sulfinyl group, the azetidine ring, or the carboxylate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar sulfinyl and carboxylate groups might increase its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Intermediates

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a compound with structural similarities, plays a critical role as an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. Using palladium-catalyzed Suzuki reactions, high yields of this compound have been achieved, illustrating its significance in complex molecule synthesis (Qi Zhang et al., 2022).

Crystallography and Molecular Structure

The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate was reported, demonstrating the compound's mirror symmetry and the hexahydropyrimidine ring adopting a chair conformation. Such structural insights are crucial for understanding molecular interactions and designing new compounds (Yongkwan Dong et al., 1999).

Catalysis and Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines and ketimines, related to the target compound, serve as versatile intermediates for the asymmetric synthesis of amines. Their preparation involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting their utility in synthesizing a wide range of highly enantioenriched amines (J. Ellman et al., 2002).

Application in Medicinal Chemistry

Protected 3-haloazetidines, closely related to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, are synthesized on a gram-scale and used to prepare high-value azetidine-3-carboxylic acid derivatives. This process highlights the compound's significance as a building block in medicinal chemistry, offering a pathway to novel compounds that access chemical space complementary to piperidine ring systems (Y. Ji et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of complex organic compounds like “tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate” is a vibrant area of research in organic chemistry. Future directions might include exploring its potential uses in various applications, such as in the synthesis of pharmaceuticals or materials, or studying its reactivity and behavior under various conditions .

Propiedades

IUPAC Name |

tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIXWHPZPUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718471 | |

| Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291487-32-5 | |

| Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)